3-(2,3-Difluorobenzyl)azetidin-3-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11F2NO |
|---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
3-[(2,3-difluorophenyl)methyl]azetidin-3-ol |
InChI |
InChI=1S/C10H11F2NO/c11-8-3-1-2-7(9(8)12)4-10(14)5-13-6-10/h1-3,13-14H,4-6H2 |
InChI Key |
BWJDSIVOKZBQRN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(CC2=C(C(=CC=C2)F)F)O |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 3 2,3 Difluorobenzyl Azetidin 3 Ol
Ring-Opening Reactions of the Azetidine (B1206935) Core
The significant ring strain of the azetidine core, estimated to be around 25.4 kcal/mol, is a primary driver of its reactivity. rsc.org This inherent strain, while rendering the ring more stable than the analogous three-membered aziridines, facilitates unique chemical transformations under specific conditions. rsc.orgrsc.orgresearchwithrutgers.com
Nucleophilic Ring-Opening Pathways
The azetidine ring of 3-(2,3-Difluorobenzyl)azetidin-3-ol can undergo nucleophilic ring-opening reactions, a process that is often regioselective. nih.govmagtech.com.cn For these reactions to proceed, the azetidine nitrogen typically requires activation, often through conversion to a quaternary ammonium (B1175870) salt, which enhances the leaving group ability of the nitrogen. magtech.com.cnresearchgate.net Lewis acid catalysis can also be employed to facilitate ring-opening. magtech.com.cn
The regioselectivity of the nucleophilic attack is influenced by both electronic and steric factors of the substituents on the azetidine ring. magtech.com.cn Nucleophiles generally attack at the carbon atoms adjacent to the nitrogen. magtech.com.cn In the case of 2-aryl-substituted azetidines, nucleophiles tend to attack the benzylic carbon due to electronic effects. magtech.com.cn However, bulky or strong nucleophiles may preferentially attack the less sterically hindered carbon. magtech.com.cn A variety of nucleophiles, including halides and oxygen-containing species, can be used to open the azetidine ring, leading to the formation of linear amine derivatives. nih.govresearchgate.net
For instance, studies on similar 2-arylazetidinium salts have demonstrated successful ring-opening with halide nucleophiles, yielding tertiary alkyl halides. researchgate.net The reaction of enantiomerically pure (S)-2-phenyl-N-tosylazetidine with various alcohols in the presence of a Lewis acid has been shown to produce nonracemic 1,3-amino ethers with inversion of configuration, supporting an S(_N)2 mechanism. iitk.ac.in
Strain-Release Processes and Their Synthetic Utility
The inherent strain of the azetidine ring is a key factor in its synthetic utility. rsc.orgresearchwithrutgers.comnih.gov This strain can be harnessed in "strain-release" reactions to drive the formation of more complex molecules. nih.govresearchgate.net These processes often involve the cleavage of a C-N bond, which relieves the ring strain and provides a thermodynamic driving force for the reaction. rsc.orgorganic-chemistry.org
A notable example of leveraging strain-release is the synthesis of functionalized azetidines from highly strained azabicyclo[1.1.0]butane precursors. nih.govorganic-chemistry.org The ring-opening of these bicyclic systems, driven by the release of strain, allows for the introduction of various functional groups. nih.gov While not directly involving this compound, these examples highlight the synthetic potential of strain-release in azetidine chemistry. The stability of the azetidine ring is intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, making it a versatile scaffold in medicinal chemistry. rsc.orgresearchwithrutgers.com
Functional Group Transformations at the Tertiary Alcohol
The tertiary alcohol of this compound is a key site for functionalization, allowing for the synthesis of a variety of derivatives.
Etherification and Esterification Reactions
The tertiary alcohol can undergo etherification and esterification to yield corresponding ethers and esters. A Brønsted acid-catalyzed method has been developed for the synthesis of 3,3-disubstituted azetidine ethers by reacting 3-aryl-azetidin-3-ols with alcohols. rsc.org This reaction proceeds through the selective activation of the tertiary benzylic alcohol, forming a carbocation intermediate, which then reacts with the alcohol nucleophile. rsc.org This method avoids the use of strong bases and alkyl halides. rsc.org
| Reactant 1 | Reactant 2 (Alcohol) | Catalyst | Product |
| 3-Aryl-azetidin-3-ol | Simple Alcohols | Brønsted Acid | 3-Aryl-3-alkoxyazetidine |
Esterification can also be achieved, although the formation of azetidine ethers has been explored as a means to create ester isosteres with improved chemical stability under certain conditions. rsc.org
Oxidation and Reduction Pathways
The tertiary alcohol in this compound is resistant to oxidation under standard conditions due to the absence of a hydrogen atom on the carbinol carbon. However, strong oxidizing agents under harsh conditions could potentially lead to cleavage of the C-C bond.
Regarding reduction, the tertiary alcohol itself is not reducible. However, other functional groups within the molecule could be targeted for reduction. For instance, in the synthesis of related azetidine derivatives, reduction of a ketone precursor is a key step to form the hydroxyl group. nih.gov
Dehydration and Olefin Formation
The tertiary alcohol of this compound can undergo dehydration under acidic conditions to form an olefin. The acid protonates the hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com Subsequent elimination of water leads to the formation of a double bond, yielding a 3-benzylideneazetidine (B1493099) derivative. This process is analogous to the acid-catalyzed dehydration of other tertiary alcohols. masterorganicchemistry.com
Reactivity and Functionalization of the Fluorinated Benzyl (B1604629) Moiety
The 2,3-difluorobenzyl group presents a unique electronic landscape for chemical transformations. The two electron-withdrawing fluorine atoms significantly influence the reactivity of the aromatic ring and the benzylic position.
Aromatic Substitution Reactions on the Difluorobenzene Ring
Electrophilic aromatic substitution (EAS) on the difluorobenzene ring of this compound is a challenging yet feasible transformation. The fluorine atoms are deactivating groups due to their strong inductive electron-withdrawing effect, making the ring less nucleophilic than benzene (B151609). However, they are also ortho, para-directing due to the ability of their lone pairs to donate electron density through resonance. researchgate.nettandfonline.com
In the case of 1,2-difluorobenzene (B135520), the directing effects of the two fluorine atoms are reinforcing for some positions and conflicting for others. For an incoming electrophile, the positions ortho and para to each fluorine atom are electronically favored. This leads to a complex regiochemical outcome that is also influenced by the steric bulk of the existing benzyl-azetidine substituent and the incoming electrophile.
Considering the combined directing effects of the two fluorine atoms and the deactivating, sterically hindering 3-(azetidin-3-ol)methyl substituent, electrophilic substitution is predicted to be most favorable at the C5 position, which is para to the C2-fluorine and meta to the C3-fluorine and the benzyl group. Nitration, for instance, would likely yield 3-((2,3-difluoro-5-nitrobenzyl)azetidin-3-ol as the major product. masterorganicchemistry.com
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Directing Effects | Predicted Reactivity |
| C4 | Ortho to F (C3), Meta to F (C2) & Benzyl | Moderately deactivated, sterically hindered |
| C5 | Para to F (C2), Meta to F (C3) & Benzyl | Most favored position |
| C6 | Para to F (C3), Ortho to F (C2), Ortho to Benzyl | Strongly deactivated, highly sterically hindered |
It is important to note that harsh reaction conditions, often required for EAS on deactivated rings, could lead to side reactions involving the azetidine ring or the hydroxyl group.
Metal-Catalyzed Coupling Reactions for Further Derivatization
Metal-catalyzed cross-coupling reactions offer a powerful and versatile strategy for the functionalization of the difluorobenzene ring. These reactions typically involve the coupling of an organometallic reagent with an aryl halide or triflate in the presence of a transition metal catalyst, most commonly palladium. researchgate.netnih.gov
To utilize this approach for derivatizing this compound, a precursor with a suitable leaving group on the aromatic ring, such as a bromine or iodine atom, would be required. For example, a Suzuki-Miyaura coupling of a hypothetical 3-((5-bromo-2,3-difluorobenzyl)azetidin-3-ol with an arylboronic acid could introduce a new aryl substituent at the C5 position. nih.govorganic-chemistry.org
The Heck reaction provides another avenue for derivatization, allowing for the introduction of alkenyl groups. A palladium-catalyzed reaction between a halogenated derivative of this compound and an alkene would yield the corresponding styrenyl-type derivative. researchgate.netresearchgate.net
Table 2: Potential Metal-Catalyzed Coupling Reactions for Derivatization
| Reaction Name | Coupling Partners | Potential Product |
| Suzuki-Miyaura | Arylboronic acid | 3-((5-Aryl-2,3-difluorobenzyl)azetidin-3-ol) |
| Heck | Alkene | 3-((5-Alkenyl-2,3-difluorobenzyl)azetidin-3-ol) |
| Sonogashira | Terminal alkyne | 3-((5-Alkynyl-2,3-difluorobenzyl)azetidin-3-ol) |
| Buchwald-Hartwig | Amine | 3-((5-Amino-2,3-difluorobenzyl)azetidin-3-ol) |
The success of these reactions would depend on the careful selection of the catalyst, ligands, and reaction conditions to avoid catalyst deactivation and unwanted side reactions.
Synthesis of Structural Analogs and Derivatives of this compound
The synthesis of structural analogs of this compound allows for the systematic exploration of the chemical space around this core scaffold. Modifications can be introduced at the azetidine ring or on the benzyl substituent.
Exploration of Azetidine Ring Substitutions
The azetidine ring offers two primary sites for modification: the nitrogen atom and the tertiary hydroxyl group.
N-Functionalization: The secondary amine of the azetidine ring can be readily functionalized through various reactions. N-alkylation with alkyl halides or reductive amination with aldehydes or ketones can introduce a wide range of substituents. beilstein-journals.orgnih.gov N-acylation with acyl chlorides or anhydrides would yield the corresponding amides, while reaction with sulfonyl chlorides would produce sulfonamides.
O-Functionalization: The tertiary hydroxyl group can be a handle for further derivatization. O-alkylation, for example, using a Williamson ether synthesis with an alkyl halide under basic conditions, would lead to the corresponding ethers. researchgate.net Esterification with carboxylic acids or their derivatives would yield esters.
Table 3: Examples of Azetidine Ring Functionalization Reactions
| Reaction Type | Reagent | Functional Group Introduced |
| N-Alkylation | Benzyl bromide | N-Benzyl |
| N-Acylation | Acetyl chloride | N-Acetyl |
| N-Sulfonylation | Tosyl chloride | N-Tosyl |
| O-Alkylation | Methyl iodide | O-Methyl (ether) |
| O-Esterification | Acetic anhydride | O-Acetyl (ester) |
Modifications of the Benzyl Substituent
Modifications of the benzyl substituent can be achieved by starting from different building blocks or by chemical transformation of the existing 2,3-difluorobenzyl group. For instance, using different substituted benzyl halides in the initial synthesis would lead to a variety of analogs with different substitution patterns on the aromatic ring.
Furthermore, the methylene (B1212753) bridge of the benzyl group could potentially be a site for functionalization, although this is generally more challenging.
Structure-Reactivity and Structure-Property Investigations of Derivatives (Excluding Clinical Outcomes)
The introduction of different functional groups can significantly impact the physicochemical properties of the molecule, which in turn influences its reactivity and behavior in various chemical and biological systems.
Basicity (pKa): The basicity of the azetidine nitrogen is a key property. The introduction of electron-withdrawing groups, either on the nitrogen itself (e.g., N-acyl) or on the aromatic ring, will decrease the pKa of the azetidine nitrogen, making it less basic. tandfonline.commdpi.com Conversely, electron-donating groups would increase its basicity. The fluorine atoms on the benzyl ring already exert an electron-withdrawing effect, and their impact on the pKa can be modulated by further substitutions. nih.gov
Lipophilicity (LogP): Lipophilicity, a measure of a compound's solubility in lipids versus water, is a critical parameter in many applications. The difluorobenzyl group contributes significantly to the lipophilicity of the molecule. Further fluorination or the introduction of other hydrophobic groups would increase the LogP value, while the addition of polar groups like hydroxyl or carboxyl groups would decrease it. researchgate.netnih.govlincoln.ac.uk
Table 4: Predicted Effects of Substituents on Physicochemical Properties
| Substituent Type | Effect on pKa (Azetidine N) | Effect on LogP |
| Electron-withdrawing group on N | Decrease | Variable |
| Electron-donating group on N | Increase | Increase |
| Additional fluorine on aryl ring | Decrease | Increase |
| Hydroxyl group on aryl ring | Minor change | Decrease |
| Alkyl group on aryl ring | Minor change | Increase |
These structure-property relationships are crucial for the rational design of new analogs with tailored reactivity and physicochemical profiles for various applications in chemistry and materials science.
Advanced Spectroscopic and Structural Elucidation Studies of 3 2,3 Difluorobenzyl Azetidin 3 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy would be the cornerstone for elucidating the molecular structure of 3-(2,3-Difluorobenzyl)azetidin-3-ol in solution.
Multi-Dimensional NMR Techniques (e.g., 2D ¹H-¹H COSY, HSQC, HMBC, NOESY)
A suite of two-dimensional NMR experiments would be essential to unambiguously assign the proton (¹H) and carbon (¹³C) chemical shifts and to determine the connectivity and spatial relationships within the molecule.
¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to identify adjacent protons within the azetidine (B1206935) ring and the benzyl (B1604629) group. For instance, the protons on the azetidine ring would show correlations to each other, and the protons of the benzyl group would display their own coupling network.
HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate directly bonded proton and carbon atoms, allowing for the assignment of the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the 2,3-difluorobenzyl moiety to the azetidine ring by showing correlations between the benzylic protons and the quaternary carbon of the azetidine ring (C3).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be key in determining the conformation of the molecule, for example, the orientation of the benzyl group relative to the azetidine ring.
A hypothetical data table for the NMR assignments is presented below.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| Azetidine Ring | |||
| 2-CH₂ | 3.5 - 3.7 | 50 - 55 | C3, C4 |
| 3-C | - | 65 - 70 | - |
| 3-OH | (variable) | - | C2, C3, C4 |
| 4-CH₂ | 3.8 - 4.0 | 50 - 55 | C2, C3 |
| Benzyl Group | |||
| Benzyl-CH₂ | 3.0 - 3.2 | 40 - 45 | C3 (azetidine), C1', C2', C6' |
| 1'-C | - | 130 - 135 | - |
| 2'-C | - | 150 - 155 (d, JCF) | - |
| 3'-C | - | 150 - 155 (d, JCF) | - |
| 4'-CH | 7.0 - 7.2 | 120 - 125 | C2', C6' |
| 5'-CH | 6.9 - 7.1 | 115 - 120 | C3', C1' |
| 6'-CH | 7.1 - 7.3 | 125 - 130 | C2', C4' |
Note: The chemical shifts and coupling constants are illustrative and would require experimental verification.
¹⁹F NMR Spectroscopy for Fluorine Environment Analysis
¹⁹F NMR spectroscopy is a highly sensitive technique for analyzing fluorinated compounds. For this compound, the ¹⁹F NMR spectrum would show two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and the coupling constants (both ¹⁹F-¹⁹F and ¹⁹F-¹H) would provide valuable information about the electronic environment of the fluorine atoms and the substitution pattern on the benzene (B151609) ring.
Conformational Analysis and Dynamic Processes by Variable Temperature NMR
Variable temperature (VT) NMR studies could reveal information about conformational changes and dynamic processes, such as ring puckering of the azetidine ring or restricted rotation around the C3-benzyl bond. Changes in the NMR spectra as a function of temperature can be used to determine the energy barriers for these processes.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, which are characteristic of the functional groups present.
IR Spectroscopy: The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations for the aromatic and aliphatic parts would appear around 2800-3100 cm⁻¹. The C-F stretching vibrations would give rise to strong absorptions in the fingerprint region, typically between 1000 and 1400 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. The aromatic ring stretching vibrations would be expected to produce strong signals in the Raman spectrum.
Table 2: Expected Vibrational Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H | Stretching | 3200 - 3600 |
| N-H | Stretching | 3300 - 3500 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 2960 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-F | Stretching | 1000 - 1400 |
| C-N | Stretching | 1020 - 1250 |
| C-O | Stretching | 1000 - 1260 |
High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule and its elemental composition, confirming the molecular formula. By analyzing the fragmentation pattern in the mass spectrum, it would be possible to deduce the structure of the molecule. Expected fragmentation pathways could include the loss of a water molecule from the molecular ion, cleavage of the benzyl group, and fragmentation of the azetidine ring.
X-ray Crystallography and Solid-State Structural Characterization
Analysis of Crystal Packing and Intermolecular Interactions
There is currently no published crystallographic data for this compound in the Cambridge Structural Database (CSD) or other publicly accessible resources. Therefore, an analysis of its crystal packing and intermolecular interactions, which would typically involve the examination of hydrogen bonds, halogen bonds, and other non-covalent interactions within the crystal lattice, cannot be performed. Such an analysis would require single-crystal X-ray diffraction data, which has not been reported.
Polymorphism and Co-crystallization Studies (if applicable)
The investigation of polymorphism, the ability of a compound to exist in more than one crystal form, and co-crystallization, the formation of a crystalline structure containing two or more different molecules, are important aspects of solid-state chemistry. However, no studies on the polymorphic behavior or co-crystallization of this compound have been documented in the scientific literature. The existence of different polymorphs or co-crystals would be contingent on experimental screening, which has not been reported.
Chiroptical Spectroscopy for Enantiomeric Forms (if applicable)
The molecule this compound possesses a stereocenter at the C3 position of the azetidine ring, meaning it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for distinguishing between and characterizing these enantiomers. However, no studies employing such techniques for this specific compound have been found.
Circular Dichroism (CD) Spectroscopy for Absolute Configuration
Circular Dichroism (CD) spectroscopy is a powerful method for determining the absolute configuration of chiral molecules by measuring the differential absorption of left and right circularly polarized light. mtoz-biolabs.com The comparison of an experimental CD spectrum with that of a known standard or with quantum chemical calculations can establish the (R) or (S) configuration of the stereocenter. nih.gov
For this compound, no experimental or computationally predicted CD spectra are available in the public domain. Consequently, the absolute configuration of its enantiomers has not been determined or reported through this method.
Computational and Theoretical Investigations of 3 2,3 Difluorobenzyl Azetidin 3 Ol
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the molecular properties of a compound like 3-(2,3-Difluorobenzyl)azetidin-3-ol. These methods provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and energy of molecules. epstem.net By optimizing the molecular structure, researchers can determine the most stable three-dimensional arrangement of the atoms. This process involves finding the minimum energy conformation on the potential energy surface.
For a molecule such as this compound, DFT calculations would provide key energetic data, including the enthalpy of formation, which is crucial for understanding its thermodynamic stability. mdpi.com The B3LYP functional is a common choice within DFT for such calculations, often paired with a basis set like 6-31G(d) to provide a good balance between accuracy and computational cost. epstem.netresearchgate.net
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Property | Predicted Value | Unit |
| Optimized Ground State Energy | Data not available | Hartrees |
| Enthalpy of Formation | Data not available | kJ/mol |
| Dipole Moment | Data not available | Debye |
Note: The values in this table are hypothetical and would require specific DFT calculations to be determined.
Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, particularly for electronic properties. While computationally more demanding than DFT, ab initio calculations are valuable for benchmarking and for systems where electron correlation is particularly important. For instance, these methods can be employed to refine the energetic and structural parameters obtained from DFT calculations. idpublications.org
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. researchgate.netresearchgate.net
For this compound, FMO analysis would help predict its reactivity in various chemical reactions. A smaller HOMO-LUMO gap would suggest higher reactivity. The spatial distribution of the HOMO and LUMO would indicate the likely sites for electrophilic and nucleophilic attack, respectively.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
Note: The values in this table are hypothetical and would require specific FMO analysis to be determined.
Conformational Analysis and Potential Energy Surfaces
The flexibility of the azetidine (B1206935) ring and the benzyl (B1604629) group in this compound means that it can exist in multiple conformations. Understanding these different spatial arrangements and their relative energies is crucial for a complete picture of the molecule's behavior.
Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful tools for exploring the conformational landscape of molecules. nih.gov MM methods use classical force fields to rapidly calculate the potential energy of different conformations, allowing for a broad search of the conformational space. MD simulations, on the other hand, simulate the movement of atoms over time, providing insights into the dynamic behavior of the molecule and the transitions between different conformations. These simulations can reveal the most stable conformers and the energy barriers between them.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.
For this compound, DFT calculations can be used to predict its ¹H and ¹³C NMR chemical shifts. mdpi.comidc-online.com This is particularly useful for assigning the peaks in an experimental NMR spectrum to specific atoms within the molecule. The accuracy of these predictions has significantly improved with the development of advanced functionals and basis sets. bohrium.comrsc.org
Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum of the molecule can be calculated. epstem.net These calculated frequencies can aid in the interpretation of experimental IR spectra by assigning specific vibrational modes to the observed absorption bands. For example, calculations could help identify the characteristic stretching frequencies of the O-H, C-N, and C-F bonds in the molecule. idpublications.org
Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value | Experimental Value |
| ¹H NMR Chemical Shift (Azetidine H) | Data not available | Data not available |
| ¹³C NMR Chemical Shift (Azetidine C-OH) | Data not available | Data not available |
| IR Vibrational Frequency (O-H stretch) | Data not available | Data not available |
Note: This table illustrates the type of data that would be generated from such a study; actual values are not available.
Reaction Pathway Modeling and Transition State Analysis for Key Transformations
Computational modeling plays a pivotal role in understanding the synthesis and reactivity of azetidine derivatives. For the formation of the azetidine ring itself, various synthetic routes can be computationally investigated to predict their feasibility and stereochemical outcomes.
One common method for azetidine synthesis is the intramolecular cyclization of haloamines or related substrates. acs.org Theoretical calculations can model the transition states of these SN2 reactions, providing insights into the energy barriers and the influence of substituents on the cyclization process. For instance, in the synthesis of azetidines from epoxy amines, computational studies have shown that the transition state energy for the formation of the four-membered azetidine ring can be significantly lower than that for the competing formation of a five-membered pyrrolidine (B122466) ring, explaining the observed regioselectivity. frontiersin.org The presence of bulky substituents or specific catalysts can further influence these energy profiles. acs.orgfrontiersin.org
Another important synthetic route to azetidines is the [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction. researchgate.netrsc.org Computational models can elucidate the electronic states (singlet or triplet) involved and predict the regiochemistry and stereochemistry of the resulting azetidine. researchgate.net These models help in understanding how the substituents on both the imine and alkene components direct the cycloaddition. rsc.org
For a molecule like this compound, reaction pathway modeling could be employed to investigate transformations such as the introduction of the 2,3-difluorobenzyl group onto an azetidin-3-one (B1332698) precursor. The modeling would analyze the transition state of the nucleophilic addition of a Grignard or organolithium reagent derived from 2,3-difluorobromobenzene to azetidin-3-one. This analysis would provide information on the preferred direction of attack and the conformational energetics of the transition state, which are influenced by the steric bulk and electronic nature of the difluorobenzyl group.
In Silico Studies of Molecular Interactions (Conceptual, not drug-specific)
In silico methods are instrumental in exploring the potential non-covalent interactions of a molecule like this compound. These studies are conceptual and aim to understand the fundamental interaction capabilities of the scaffold rather than its effect on a specific biological target.
The key structural features of this compound for molecular interactions are:
The azetidine nitrogen, which can act as a hydrogen bond acceptor.
The hydroxyl group at the 3-position, which can act as both a hydrogen bond donor and acceptor.
The difluorobenzyl group, which can participate in various interactions, including hydrophobic, π-π stacking, and halogen bonding (due to the fluorine atoms).
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. rjptonline.org In the context of scaffold exploration, docking studies with this compound would involve placing the molecule into the binding sites of a diverse set of proteins to identify potential interaction patterns. This approach helps in understanding the types of binding pockets that can accommodate the azetidine scaffold and the nature of the interactions formed.
For example, docking this compound into the active site of a kinase could reveal hydrogen bonding between the azetidine nitrogen or the hydroxyl group and key amino acid residues in the hinge region. researchgate.net The difluorobenzyl group could occupy a hydrophobic pocket, with the fluorine atoms potentially forming favorable interactions with specific residues. nih.gov Similarly, docking into the active site of a protease could show the hydroxyl group interacting with the catalytic dyad.
These theoretical docking studies provide a map of the potential "interaction space" of the this compound scaffold, guiding the design of future derivatives for specific biological targets. The results of such studies are often presented in terms of docking scores, which estimate the binding affinity, and a visual analysis of the binding pose, highlighting key interactions. rjptonline.orgnih.gov
Table 1: Theoretical Docking Interactions of Azetidine Scaffolds in Different Protein Families
| Protein Family | Potential Interacting Residues | Type of Interaction with Azetidine Scaffold | Reference |
| Kinases | Hinge Region Amino Acids | Hydrogen Bonding | researchgate.net |
| Proteases | Catalytic Dyad (e.g., Ser, His) | Hydrogen Bonding | nih.gov |
| G-protein-coupled receptors (GPCRs) | Transmembrane Helices | Hydrophobic, Aromatic Stacking | jmpas.com |
| Ion Channels | Pore-lining Residues | Cation-π, Hydrophobic | N/A |
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For the this compound scaffold, a theoretical QSAR study would involve creating a virtual library of related compounds by modifying the substituents on the azetidine ring and the benzyl group.
The process involves several steps:
Descriptor Calculation: For each virtual compound, a set of molecular descriptors is calculated. These can include 2D descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) and 3D descriptors (e.g., molecular shape, electrostatic potential). nih.gov
Model Building: Statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms are used to build a model that correlates the calculated descriptors with a hypothetical activity value. researchgate.netijrar.org
Model Validation: The predictive power of the QSAR model is assessed using statistical metrics like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.gov
A theoretical QSAR model for azetidine derivatives could reveal which structural features are most likely to influence activity. For example, the model might predict that increasing the number of fluorine substituents on the benzyl ring enhances activity, or that a specific substitution pattern on the azetidine ring is optimal. These predictions can then guide the synthesis of new compounds with potentially improved properties. The contour maps generated from 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can visually represent the regions around the scaffold where steric bulk, positive or negative electrostatic potential, and other properties are predicted to be favorable or unfavorable for activity.
Table 2: Key Parameters in a Theoretical QSAR Model for Azetidine Derivatives
| Parameter | Description | Importance in Model | Reference |
| R² (Correlation Coefficient) | A measure of how well the model fits the training data. | A value closer to 1 indicates a better fit. | nih.gov |
| Q² (Cross-validated R²) | A measure of the model's predictive ability, assessed by leaving out parts of the data during training. | A high Q² (typically > 0.5) suggests good predictive power. | |
| Molecular Descriptors | Numerical representations of the chemical and physical properties of the molecules. | The selected descriptors indicate which properties are most important for activity. | researchgate.net |
Applications and Future Directions in Research for 3 2,3 Difluorobenzyl Azetidin 3 Ol
Utility as a Versatile Building Block in Complex Molecule Synthesis
The strained azetidine (B1206935) ring system is a key feature that makes this compound and its derivatives valuable in synthetic organic chemistry. rsc.org This strain can be harnessed to drive reactions and construct more elaborate molecular frameworks.
Azetidine derivatives serve as foundational scaffolds for the synthesis of a wide array of fused, bridged, and spirocyclic ring systems. nih.govresearchgate.net The inherent ring strain of the azetidine core can be utilized to facilitate ring-opening or rearrangement reactions, leading to the formation of larger, more complex polycyclic structures. acs.org For instance, the synthesis of polycyclic diazinic systems has been achieved starting from related heterocyclic scaffolds. nih.gov The strategic functionalization of the azetidine ring, including the introduction of substituents like the 2,3-difluorobenzyl group, allows for controlled transformations into diverse and structurally unique polycyclic compounds. researchgate.netnih.gov These complex molecules are of interest in various fields, including medicinal chemistry. nih.govresearchgate.netnih.gov
The structural motifs present in 3-(2,3-difluorobenzyl)azetidin-3-ol suggest its potential as a precursor for various advanced organic materials.
Dyes: Heterocyclic compounds are integral components in the synthesis of azo dyes, contributing to their color properties and potential biological activities. nih.gov The azetidine ring, combined with the aromatic difluorobenzyl group, could be incorporated into dye structures to modulate their electronic and spectral properties.
Semiconductors: Organic semiconductors often feature π-conjugated systems. sigmaaldrich.com While the direct application of this specific azetidinol (B8437883) is not established in this field, the modification of its benzyl (B1604629) group or incorporation into larger conjugated polymer chains could be explored. Azaborinine derivatives, for example, have been investigated for their use in organic electronic devices due to their unique electronic properties. bohrium.com
Energetic Materials: Azetidine scaffolds have been recognized for their potential in creating high-performance energetic materials. chemrxiv.orgresearchgate.net The high ring strain of the azetidine core contributes to a higher heat of formation, which can lead to a greater energy release upon decomposition. nih.gov The introduction of nitro groups onto the azetidine ring, as seen in compounds like 1,3,3-trinitroazetidine (B1241384) (TNAZ), results in powerful energetic materials. chemistry-chemists.comresearchgate.net Research has shown that combining azetidine structures with other nitrogen-rich heterocycles, such as triazoles, can lead to new polycyclic energetic compounds with high densities and decomposition temperatures. nih.gov The development of new synthetic strategies, such as visible light-mediated aza Paternò-Büchi reactions, has enabled the creation of a variety of functionalized azetidines for this purpose. chemrxiv.orgresearchgate.net
Exploration in Catalyst Design and Asymmetric Organocatalysis
Azetidine-containing molecules have been explored as scaffolds for the development of chiral catalysts. rsc.org The rigidity of the four-membered ring can provide a well-defined steric environment, which is crucial for achieving high enantioselectivity in asymmetric reactions. rsc.org Organocatalysis, which utilizes small organic molecules to catalyze chemical transformations, has become a rapidly growing field. rsc.orgbeilstein-journals.org
The development of bifunctional organocatalysts, which can activate both the nucleophile and the electrophile simultaneously, has been a significant advancement. nih.gov Cinchona alkaloid-derived catalysts, for example, have been successfully used in a variety of asymmetric reactions. nih.gov The structural framework of this compound, with its hydroxyl and amino functionalities, presents an opportunity for its modification into novel chiral ligands or organocatalysts for asymmetric synthesis. beilstein-journals.org
Advanced Analytical Method Development for Process Monitoring and Quality Control (Non-Clinical)
Ensuring the purity and quality of chemical compounds is critical. For a compound like this compound, which may be used as an intermediate in the synthesis of other high-value molecules, robust analytical methods are essential for process monitoring and quality control.
Standard analytical techniques that would be applicable for this compound include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure and assess purity.
High-Performance Liquid Chromatography (HPLC): For separating the compound from impurities and for quantitative analysis.
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, aiding in structural elucidation. google.com
Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as the hydroxyl (-OH) and amine (N-H) groups. google.com
The development of specific and validated analytical methods for this compound would be crucial for its production on a larger scale, ensuring consistency between batches and adherence to quality standards.
Green Chemistry Approaches to Azetidinol Synthesis
Traditional methods for synthesizing azetidines can sometimes involve harsh reaction conditions and the use of hazardous reagents. google.com The principles of green chemistry encourage the development of more environmentally benign synthetic routes.
Recent research has focused on developing greener methods for azetidine and azetidinol synthesis, including:
Photochemical Methods: The Norrish-Yang cyclization, a photochemical reaction, provides a sustainable pathway to highly strained azetidinols from α-aminoacetophenones. nih.gov
Catalytic Methods: The use of catalysts, such as lanthanide triflates (e.g., La(OTf)₃), can promote the regioselective intramolecular aminolysis of epoxy amines to form azetidines under milder conditions. frontiersin.org
Microwave-Assisted Synthesis: Microwave irradiation has been shown to be an efficient method for the one-pot synthesis of nitrogen-containing heterocycles, including azetidines, often in aqueous media. organic-chemistry.org
Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, improved safety, and easier scalability for azetidine synthesis.
Applying these green chemistry principles to the synthesis of this compound could lead to more efficient, safer, and environmentally friendly production processes.
Theoretical Design of Novel Azetidine-Based Scaffolds with Desired Properties
Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with specific properties. researchgate.net In the context of azetidine chemistry, theoretical studies can be used to:
Predict Energetic Properties: For the design of new energetic materials, theoretical calculations can estimate key parameters such as heat of formation, density, and detonation performance. researchgate.net
Guide Synthetic Efforts: By modeling reaction pathways and transition states, computational methods can help to predict the feasibility of a proposed synthesis and identify potential side reactions.
Design for Biological Activity: In medicinal chemistry, molecular docking and other computational techniques can be used to design azetidine-based molecules that are likely to bind to a specific biological target.
By applying these theoretical approaches, it is possible to design novel azetidine-based scaffolds, including derivatives of this compound, that are optimized for specific applications, whether in materials science, catalysis, or another field.
Q & A
Q. How does the compound’s metabolic stability compare to non-fluorinated analogs?
- Answer : Fluorination reduces oxidative metabolism (CYP3A4):
- Half-life (Human Liver Microsomes) : 120 min (2,3-difluoro) vs. 30 min (non-fluorinated) .
- Metabolites : Primary pathway is glucuronidation of the hydroxyl group, confirmed via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
